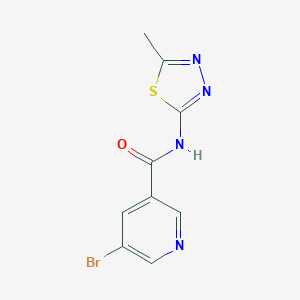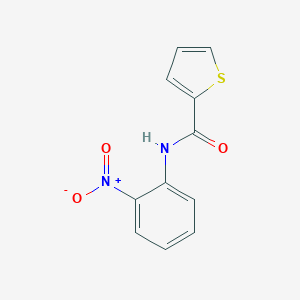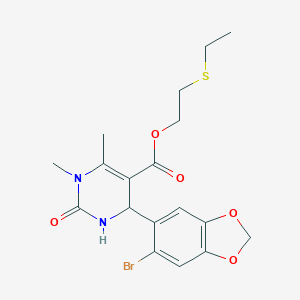![molecular formula C24H16Cl2O6S2 B420679 4'-[(4-CHLOROBENZENESULFONYL)OXY]-[1,1'-BIPHENYL]-4-YL 4-CHLOROBENZENE-1-SULFONATE](/img/structure/B420679.png)
4'-[(4-CHLOROBENZENESULFONYL)OXY]-[1,1'-BIPHENYL]-4-YL 4-CHLOROBENZENE-1-SULFONATE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4’-{[(4-Chlorophenyl)sulfonyl]oxy}[1,1’-biphenyl]-4-yl 4-chlorobenzenesulfonate is a sulfur-containing organic compound. It is a biphenyl derivative with two sulfonyl groups attached to chlorophenyl rings. This compound is useful in organic synthesis and serves as a building block for various chemical reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4’-{[(4-Chlorophenyl)sulfonyl]oxy}[1,1’-biphenyl]-4-yl 4-chlorobenzenesulfonate typically involves the reaction of 4-chlorophenol with chlorosulfonic acid to form 4-chlorophenylsulfonyl chloride. This intermediate is then reacted with 4,4’-dihydroxybiphenyl under basic conditions to yield the final product .
Industrial Production Methods
the general approach involves large-scale synthesis using the same reaction conditions as in laboratory synthesis, with optimization for yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
4’-{[(4-Chlorophenyl)sulfonyl]oxy}[1,1’-biphenyl]-4-yl 4-chlorobenzenesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl groups can be substituted with other nucleophiles.
Oxidation and Reduction:
Common Reagents and Conditions
Common reagents used in reactions with this compound include bases like sodium hydroxide and nucleophiles such as amines. Reaction conditions typically involve moderate temperatures and solvents like dichloromethane .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives .
Applications De Recherche Scientifique
4’-{[(4-Chlorophenyl)sulfonyl]oxy}[1,1’-biphenyl]-4-yl 4-chlorobenzenesulfonate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the production of polymers and other materials
Mécanisme D'action
The mechanism of action of 4’-{[(4-Chlorophenyl)sulfonyl]oxy}[1,1’-biphenyl]-4-yl 4-chlorobenzenesulfonate involves its interaction with molecular targets such as enzymes. The sulfonyl groups can form strong interactions with active sites of enzymes, leading to inhibition of their activity. This compound may also interact with other proteins and pathways, affecting various biological processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis(4-chlorophenyl) sulfone: Similar structure but lacks the biphenyl moiety.
4,4’-Dihydroxybiphenyl: Similar biphenyl structure but lacks the sulfonyl groups.
4,4’-Bis(4-chlorophenyl)sulfonyl-1,1’-biphenyl: Very similar structure but with slight variations in the positioning of sulfonyl groups
Uniqueness
4’-{[(4-Chlorophenyl)sulfonyl]oxy}[1,1’-biphenyl]-4-yl 4-chlorobenzenesulfonate is unique due to its combination of biphenyl and sulfonyl groups, which confer specific chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications .
Propriétés
Formule moléculaire |
C24H16Cl2O6S2 |
|---|---|
Poids moléculaire |
535.4g/mol |
Nom IUPAC |
[4-[4-(4-chlorophenyl)sulfonyloxyphenyl]phenyl] 4-chlorobenzenesulfonate |
InChI |
InChI=1S/C24H16Cl2O6S2/c25-19-5-13-23(14-6-19)33(27,28)31-21-9-1-17(2-10-21)18-3-11-22(12-4-18)32-34(29,30)24-15-7-20(26)8-16-24/h1-16H |
Clé InChI |
UDXPZIPXQOSTBL-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)OS(=O)(=O)C3=CC=C(C=C3)Cl)OS(=O)(=O)C4=CC=C(C=C4)Cl |
SMILES canonique |
C1=CC(=CC=C1C2=CC=C(C=C2)OS(=O)(=O)C3=CC=C(C=C3)Cl)OS(=O)(=O)C4=CC=C(C=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[3-(4-Amino-1,2,5-oxadiazol-3-yl)-1-propyl-2-triazenyl]-1,2,5-oxadiazol-3-ylamine](/img/structure/B420600.png)
![6-(1-azepanyl)-4-[4-(2,4-dichlorobenzyl)-1-piperazinyl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B420605.png)


![2-(4-BROMOPHENYL)-2-OXOETHYL 2'-NITRO-[1,1'-BIPHENYL]-2-CARBOXYLATE](/img/structure/B420608.png)


![5-nitro-N-[3-(trifluoromethyl)phenyl]-2,1,3-benzoxadiazol-4-amine](/img/structure/B420615.png)
![N-[3-(1H-benzimidazol-2-yl)-2H-chromen-2-ylidene]-N-(2-methoxyphenyl)amine](/img/structure/B420616.png)
![ethyl (2Z)-2-(1-ethyl-2-oxoindol-3-ylidene)-7-methyl-3-oxo-5-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B420618.png)


